![molecular formula C20H27N5O2 B5523142 N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

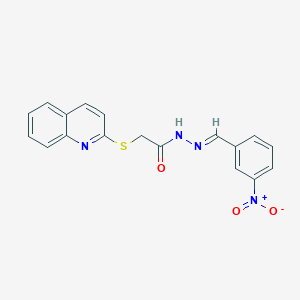

The synthesis of compounds related to N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine often involves multi-step chemical reactions, highlighting the complexity of achieving the desired molecular structure. For example, Eskola et al. (2002) discussed the synthesis of a similar compound through electrophilic fluorination, which demonstrates the intricate processes required to synthesize such molecules (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through various spectroscopic and crystallographic techniques to understand their conformation and electronic properties. The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines by Trilleras et al. (2008) provides insight into how hydrogen bonding and molecular conformation influence the chemical behavior of pyrimidinamine derivatives (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine and its analogs can be explored through various reaction mechanisms, including nucleophilic substitution reactions, as demonstrated by Salem et al. (2022) in the synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to a piperazine core (Salem et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are critical for their application in various fields. The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers by Wang et al. (2006) highlight the importance of understanding these properties to enhance the material's application potential (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential use of these compounds in various applications. The study by Wijtmans et al. (2004) on the synthesis and reactivity of pyridinols as antioxidants provides an example of how the chemical properties of such compounds are critical for their functionality in biological systems (Wijtmans et al., 2004).

Wissenschaftliche Forschungsanwendungen

Nanofiltration Membranes

Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : A study by Liu et al. (2012) developed novel sulfonated aromatic diamine monomers, including compounds with piperazine, for thin-film composite nanofiltration membranes. These membranes showed improved water flux and were effective in dye treatment experiments, indicating potential applications in water purification and wastewater treatment (Liu et al., 2012).

Nanofiltration Membrane with a Mussel-Inspired Interlayer : In a study by Yang et al. (2017), piperazine was used in the development of thin-film composite nanofiltration membranes with a mussel-inspired polydopamine/polyethylenimine interlayer. This innovation led to membranes with higher water permeation flux and improved salt rejection, suggesting potential in water treatment technologies (Yang et al., 2017).

High-Performance Zwitterionic Nanofiltration Membrane : Li et al. (2020) developed a zwitterionic nanofiltration membrane using a novel amine monomer with piperazine. The membrane showed enhanced surface hydrophilicity, high water permeability, and excellent antifouling properties. This study demonstrates the potential of piperazine derivatives in creating efficient and durable membranes for water filtration and desalination processes (Li et al., 2020).

Medical Imaging

Synthesis for Imaging Dopamine Receptors : Eskola et al. (2002) synthesized a compound with a piperazine component for imaging dopamine D4 receptors, using electrophilic fluorination. This research highlights the application of piperazine derivatives in the development of imaging agents for neurological studies (Eskola et al., 2002).

Environmental Science

Atmospheric Fate of Piperazine : Ma et al. (2019) investigated the role of piperazine in sulfuric acid-based particle formation, a key process in atmospheric chemistry. This study provides insights into the environmental impact of piperazine and its derivatives, which could influence climate models and pollution control strategies (Ma et al., 2019).

Drug Metabolism

Metabolism of Fostamatinib : Sweeny et al. (2010) studied the metabolism of the spleen tyrosine kinase inhibitor R406 and its prodrug, which includes a piperazine derivative. This research is important for understanding the pharmacokinetics and biotransformation of drugs containing piperazine structures (Sweeny et al., 2010).

Eigenschaften

IUPAC Name |

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-15(27-17-8-6-5-7-9-17)20(26)25-12-10-24(11-13-25)19-14-18(23(3)4)21-16(2)22-19/h5-9,14-15H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGEXVOSJVUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)

![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)